molecular formula C16H19N3O4S B5549598 3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide

3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide

Cat. No. B5549598
M. Wt: 349.4 g/mol
InChI Key: KLQOSRNJQCLITO-UHFFFAOYSA-N
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Description

The compound “3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-pyridinylmethyl)benzamide” is a type of benzamide, which is a significant class of amide compounds . Benzamides have been widely used in various industries, including medical, industrial, biological, and potential drug industries .


Molecular Structure Analysis

The compound contains a benzamide group, which is a significant class of amide compounds . It also contains an ethylamino group and a methoxy group attached to the benzene ring. The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a compound with some similar structural features, has been extensively reviewed for its pharmacological properties and clinical applications. It has been advocated for use in various gastrointestinal disorders due to its ability to enhance gastrointestinal motility. The compound assists in radiological identification of lesions in the small intestine, facilitates duodenal intubation and small intestine biopsy, and eases emergency endoscopy in upper gastrointestinal hemorrhage. Moreover, it has been shown to reduce post-operative vomiting and radiation sickness, and ameliorate some types of drug-induced vomiting (Pinder et al., 2012).

Carbonic Anhydrase Inhibitors and Glaucoma

Research on carbonic anhydrase inhibitors (CAIs), which share the sulfonamide group present in many similar compounds, shows significant application in the treatment of glaucoma by reducing intraocular pressure. This class of compounds has been subject to patent reviews, highlighting ongoing development and the need for novel therapeutic options for glaucoma treatment (Masini et al., 2013).

Anticorrosive Applications

The review of quinoline and its derivatives for anticorrosive applications suggests potential industrial uses of related chemical structures. These compounds form stable chelating complexes with surface metallic atoms, providing effective protection against metallic corrosion, which could imply potential coatings or treatments for materials (Verma et al., 2020).

Inflammation-Associated Injury

Glibenclamide, another compound with a sulfonamide moiety, has been studied for its protective role in inflammation-associated injuries. It has shown anti-inflammatory effects in various diseases and injuries, suggesting that related compounds might also possess anti-inflammatory properties that could be beneficial in medical research (Zhang et al., 2017).

properties

IUPAC Name

3-(ethylsulfamoyl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-19-24(21,22)15-10-12(7-8-14(15)23-2)16(20)18-11-13-6-4-5-9-17-13/h4-10,19H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQOSRNJQCLITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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